7-nitro-9H-indeno[2,1-b]pyridine
Description
Properties
CAS No. |
77446-51-6 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
7-nitro-9H-indeno[2,1-b]pyridine |
InChI |
InChI=1S/C12H8N2O2/c15-14(16)9-3-4-10-8(6-9)7-12-11(10)2-1-5-13-12/h1-6H,7H2 |
InChI Key |
BYMLCFMGXFVMTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1N=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Properties
Research indicates that 7-nitro-9H-indeno[2,1-b]pyridine exhibits promising antimicrobial and anticancer properties. Preliminary studies suggest that the compound may interact with various biological macromolecules, potentially leading to the formation of reactive intermediates that could modulate cellular signaling pathways related to oxidative stress and enzyme inhibition. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory responses, making them candidates for anti-inflammatory drug development .
Case Study: Anti-Inflammatory Activity
A recent study focused on the anti-inflammatory potential of pyridine derivatives, including this compound. In vitro assays demonstrated dose-dependent cytotoxicity, with some derivatives exhibiting half-maximal inhibitory concentration (IC50) values ranging from 10.25 to 23.15 µM. The in vivo evaluation using an inflammatory model showed significant reduction in inflammation markers .
Material Science Applications
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor can be exploited in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its charge transport properties indicates potential for improved efficiency in these devices .
Agricultural Applications
Herbicides and Plant Growth Regulators
The structural analogs of this compound have been explored for their herbicidal properties. Studies show that compounds with similar frameworks can effectively control undesirable plant growth by acting as plant growth regulators . This application is particularly relevant in developing environmentally friendly agricultural practices.
Q & A
Q. What are the optimal synthetic conditions for preparing 7-nitro-9H-indeno[2,1-b]pyridine derivatives?
- Methodological Answer : A three-component reaction involving 1,3-indanedione, aromatic aldehydes, and aminochromenones under K₂CO₃-promoted conditions yields nitro-substituted indenopyridines. Key parameters include:
- Catalyst loading : 10-15 mol% K₂CO₃ in ethanol at 80°C for 6–8 hours .
- Solvent-free optimization : Fe₃O₄@urea/HITh-SO₃H magnetic nanocatalysts (0.5–2.0 mol%) achieve 85–92% yields under solvent-free conditions at 100°C .
Factorial design (e.g., varying temperature, catalyst loading, and stoichiometry) is recommended to identify yield-maximizing conditions .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer : Use a multi-analytical approach:
- Melting point : >300°C (indicative of high crystallinity) .
- Spectroscopy :
- IR : Confirm nitro groups via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1340 cm⁻¹) .
- ¹H/¹³C-NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and sp³ carbons (δ 40–60 ppm) .
- X-ray crystallography : Resolve bond angles (e.g., C–N–C = 117.5°) and planarity of the indenopyridine core .
Advanced Research Questions
Q. How can contradictions in spectral data for nitro-substituted indenopyridines be resolved?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) by tracking signal splitting at 25–80°C .
- Computational validation : Compare experimental IR peaks with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) .
- Theoretical alignment : Link observations to resonance stabilization or steric hindrance in the indenopyridine framework .
Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., Gaussian 16) to identify reactive sites. Nitro groups typically deactivate the ring, directing electrophiles to meta positions .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) using COMSOL Multiphysics .
- Validation : Cross-check predictions with experimental nitration/alkylation outcomes .
Q. What mechanistic pathways govern multicomponent reactions involving this compound?
- Methodological Answer : Proposed mechanisms include:
- Knoevenagel condensation : Aldehyde and 1,3-indanedione form a bis-enol intermediate, followed by cyclization with aminochromenones .
- Acid catalysis : Fe₃O₄@urea/HITh-SO₃H promotes protonation of carbonyl groups, accelerating nucleophilic attack .
Experimental validation : - Isotopic labeling : Track ¹⁵N-labeled amines via HRMS to confirm bond formation .
- Kinetic studies : Monitor intermediate formation using in-situ FTIR .
Data Contradiction Analysis
Q. How to address conflicting reports on the regioselectivity of nitro group substitution in indenopyridines?
- Methodological Answer : Divergent results may stem from varying electronic environments or catalysts. Approaches:
- Electron-density mapping : Use X-ray crystallography to compare charge distribution in derivatives .
- Substituent effect studies : Introduce electron-donating/withdrawing groups (e.g., –OCH₃, –CF₃) and analyze substitution patterns via HPLC .
- Meta-analysis : Cross-reference results with density functional theory (DFT) studies on aromatic substitution .
Methodological Frameworks
Q. How to align research on this compound with theoretical frameworks?
- Methodological Answer :
- Conceptual linkage : Frame synthesis/analysis within Hückel’s rule for aromaticity or frontier orbital theory .
- Experimental design : Use a positivist paradigm to test hypotheses about reaction mechanisms, ensuring reproducibility .
- Data interpretation : Apply constructivist approaches to reconcile spectral anomalies with molecular dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
